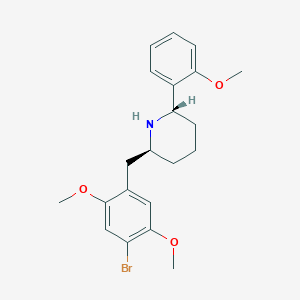

5-HT2A receptor agonist-3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

1391499-52-7 |

|---|---|

分子式 |

C21H26BrNO3 |

分子量 |

420.3 g/mol |

IUPAC 名称 |

(2S,6S)-2-[(4-bromo-2,5-dimethoxyphenyl)methyl]-6-(2-methoxyphenyl)piperidine |

InChI |

InChI=1S/C21H26BrNO3/c1-24-19-10-5-4-8-16(19)18-9-6-7-15(23-18)11-14-12-21(26-3)17(22)13-20(14)25-2/h4-5,8,10,12-13,15,18,23H,6-7,9,11H2,1-3H3/t15-,18-/m0/s1 |

InChI 键 |

KMVGLBONODPTDY-YJBOKZPZSA-N |

手性 SMILES |

COC1=CC=CC=C1[C@@H]2CCC[C@H](N2)CC3=CC(=C(C=C3OC)Br)OC |

规范 SMILES |

COC1=CC=CC=C1C2CCCC(N2)CC3=CC(=C(C=C3OC)Br)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-HT2A Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular mechanisms underlying the action of agonists targeting the 5-hydroxytryptamine 2A (5-HT2A) receptor. It covers the canonical signaling pathways, the concept of biased agonism, and presents data on a specific selective agonist, referred to herein as "5-HT2A receptor agonist-3".

Introduction to the 5-HT2A Receptor

The 5-HT2A receptor is a subtype of the serotonin (B10506) receptor family and a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] It is widely expressed throughout the central nervous system, with high concentrations in the cerebral cortex, hippocampus, and basal ganglia.[2] This receptor is a key player in a multitude of physiological and cognitive processes, including mood, perception, and learning.[3][4] Dysregulation of 5-HT2A receptor signaling has been implicated in various psychiatric conditions such as schizophrenia, depression, and anxiety disorders.[2][3]

The 5-HT2A receptor is the primary molecular target for a diverse range of compounds, including the endogenous neurotransmitter serotonin, as well as classic psychedelic drugs like LSD and psilocybin, and various atypical antipsychotics.[1][5][6][7] Agonists of the 5-HT2A receptor can be broadly categorized into two main groups: serotonergic psychedelics (hallucinogenic) and non-hallucinogenic agonists.[8] The differentiation in their pharmacological effects, despite targeting the same receptor, is a central theme in current 5-HT2A receptor research and drug development.[9]

Canonical Signaling Pathway: The Gq/G11 Cascade

The primary and most well-characterized signaling mechanism of the 5-HT2A receptor is its coupling to the Gq/G11 family of G proteins.[1] Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/G11 protein.[10] This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer.

The activated Gαq subunit then stimulates the effector enzyme phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2]

-

Inositol Trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[1]

The subsequent rise in intracellular calcium and activation of PKC lead to a cascade of downstream cellular responses, including the phosphorylation of various target proteins, modulation of ion channel activity, and changes in gene expression. This Gq/11-mediated pathway is fundamental to the excitatory effects of 5-HT2A receptor activation in neurons.[1][3]

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. reprocell.com [reprocell.com]

- 3. Frontiers | The role of serotonin 5-HT2A receptors in memory and cognition [frontiersin.org]

- 4. What are 5-HT2A receptor agonists and how do they work? [synapse.patsnap.com]

- 5. Hallucinogenic/psychedelic 5HT2A receptor agonists as rapid antidepressant therapeutics: Evidence and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 9. Neuropsychopharmacology of hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-HT2A Receptor Agonist Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxytryptamine 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) belonging to the serotonin (B10506) receptor family, is a critical modulator of a wide array of physiological and cognitive processes.[1][2] Its activation by agonists triggers a cascade of intracellular signaling events that are fundamental to its diverse effects, ranging from synaptic plasticity and learning to the profound perceptual alterations induced by psychedelic compounds.[3][4] Dysregulation of 5-HT2A receptor signaling has been implicated in various neuropsychiatric disorders, including schizophrenia, depression, and anxiety, making it a key target for therapeutic intervention.[1]

This technical guide provides a comprehensive overview of the core downstream signaling pathways initiated by 5-HT2A receptor agonists. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the molecular mechanisms at play, from canonical G protein-mediated signaling to the nuances of biased agonism and β-arrestin-dependent pathways. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of this complex and therapeutically relevant receptor system.

Core Signaling Pathways

Activation of the 5-HT2A receptor by an agonist initiates a conformational change in the receptor, enabling it to interact with and activate intracellular signaling proteins. The primary signaling cascades downstream of the 5-HT2A receptor can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

The Canonical Gq/11 Signaling Pathway

The 5-HT2A receptor classically couples to the Gq/11 family of heterotrimeric G proteins.[1] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. Both the activated Gαq subunit and the Gβγ dimer can then modulate the activity of downstream effector enzymes.

The primary effector of Gαq is phospholipase C (PLC) .[1][3][5] Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[3][5][6]

-

IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][5] This increase in intracellular Ca2+ concentration activates a host of calcium-dependent enzymes, including calmodulin and various protein kinases.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC) .[3] PKC, in turn, phosphorylates a multitude of substrate proteins, leading to diverse cellular responses, including the modulation of ion channels, gene expression, and cell growth.

β-Arrestin-Dependent Signaling and Biased Agonism

Beyond their classical role in G protein signaling, GPCRs like the 5-HT2A receptor can also signal through β-arrestin proteins. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction has two major consequences:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. It also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits.

-

Scaffolding for Signaling Complexes: β-arrestins can act as scaffolds, bringing together various signaling molecules to initiate G protein-independent signaling cascades. A prominent example is the activation of the mitogen-activated protein kinase (MAPK) pathway , particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). By scaffolding components like Src, Raf, MEK, and ERK, β-arrestin can lead to the phosphorylation and activation of ERK, which then translocates to the nucleus to regulate gene expression related to cell growth, differentiation, and synaptic plasticity.

The concept of functional selectivity or biased agonism has emerged as a crucial paradigm in 5-HT2A receptor pharmacology.[7] This phenomenon describes the ability of different agonists, upon binding to the same receptor, to preferentially activate one signaling pathway over another (e.g., Gq/11 vs. β-arrestin).[7] This differential signaling is thought to underlie the diverse pharmacological profiles of various 5-HT2A agonists, such as the hallucinogenic effects of certain psychedelics versus the therapeutic effects of other compounds.[7][8]

Quantitative Data on 5-HT2A Receptor Agonist Signaling

The following tables summarize key quantitative parameters for a selection of 5-HT2A receptor agonists, providing insights into their binding affinities and functional potencies and efficacies.

Table 1: Binding Affinities (Ki) of Various Ligands for the Human 5-HT2A Receptor

| Ligand | Ki (nM) | Radioligand | Cell/Tissue Source | Reference |

| Serotonin | 505 | [3H]ketanserin | Recombinant Human | [9] |

| DOI | 0.3 | --INVALID-LINK--DOI | Recombinant Human | [10] |

| LSD | 1.5 | [125I]DOI | HEK-293 cells | [11] |

| Psilocin | ~10 | [3H]ketanserin | Not specified | - |

| Ketanserin | 0.75 | --INVALID-LINK--DOI | Recombinant Human | [10] |

| Risperidone | 0.16 | [3H]ketanserin | Human Cortex | - |

| Clozapine | 12 | [3H]ketanserin | Human Cortex | - |

| (2R, 4S)-PAT | 150 ± 20 | Not specified | Human WT 5-HT2A | [12] |

| (2S, 4R)-PAT | 1300 ± 100 | Not specified | Human WT 5-HT2A | [12] |

| 4'-Cl-PAT | 200 ± 30 | Not specified | Human WT 5-HT2A | [12] |

| BW 723C86 | ~80 | Not specified | Human 5-HT2A | [4] |

| SERAAK1 | 826 ± 51 | Not specified | 5-HT2A | [13] |

| Derivative 42 | 32 | Not specified | 5-HT2A | [14] |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of 5-HT2A Agonists

| Agonist | Assay | EC50 (nM) | Emax (% of Serotonin) | Cell Line | Reference |

| Serotonin | Calcium Flux | 1.23 µM (WT) | 100% | Sf9 cells | [15] |

| DOI | IP-1 Accumulation | ~10 | ~100% | HEK-293 cells | [11] |

| LSD | IP-1 Accumulation | 1.5 | 64.5% | HEK-293 cells | [11] |

| 25D-NBOMe | IP-1 Accumulation | 0.51 | 95.1% | HEK-293 cells | [11] |

| 25E-NBOMe | IP-1 Accumulation | 0.83 | 92.3% | HEK-293 cells | [11] |

| 25I-NBOH | IP-1 Accumulation | 0.95 | 85.9% | HEK-293 cells | [11] |

| 25N-NBOMe | IP-1 Accumulation | 1.2 | 90.2% | HEK-293 cells | [11] |

| Racemic LPH-5 | Gq-mediated | 8.1 | 97% | Not specified | [16] |

| TGF-8027 (α-ethyl) | Calcium Flux | 20 | Not specified | Not specified | [16] |

| Bretisilocin | Not specified | 5.54 | Not specified | Not specified | [17] |

| 5-HT2A agonist (R)-69 | Calcium Flux | 41 | Partial agonist | Not specified | [17] |

| 5-HT2A agonist (R)-70 | Calcium Flux | 110 | Partial agonist | Not specified | [17] |

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of 5-HT2A receptor signaling. Below are protocols for key experiments commonly employed in this field.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor (e.g., from transfected HEK293 or CHO cells).

-

Radioligand (e.g., [3H]ketanserin or [125I]DOI).

-

Unlabeled competitor ligand (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Protocol:

-

Prepare a dilution series of the unlabeled test compound in binding buffer.

-

In a 96-well plate, add in order: binding buffer, the diluted test compound or vehicle, the radioligand at a concentration near its Kd, and the cell membrane preparation.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following 5-HT2A receptor activation, providing a readout of Gq/11 pathway activation.

Materials:

-

HEK293 cells stably or transiently expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a genetically encoded calcium indicator like GCaMP).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

5-HT2A receptor agonist.

-

Fluorescence plate reader with an injection system.

Protocol:

-

Seed the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Measure the baseline fluorescence for a short period.

-

Inject the 5-HT2A agonist at various concentrations into the wells.

-

Immediately begin measuring the fluorescence intensity over time to capture the transient calcium response.

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Biased Agonism

BRET assays can be used to measure the interaction between the 5-HT2A receptor and either G proteins or β-arrestin in real-time in living cells, providing a direct measure of biased agonism.

Materials:

-

HEK293 cells.

-

Expression vectors for:

-

5-HT2A receptor fused to a Renilla luciferase (Rluc) donor.

-

G protein subunit (e.g., Gαq) or β-arrestin-2 fused to a fluorescent acceptor (e.g., YFP or GFP).

-

-

Transfection reagent.

-

Coelenterazine (B1669285) h (Rluc substrate).

-

BRET-compatible plate reader.

Protocol:

-

Co-transfect HEK293 cells with the Rluc-tagged 5-HT2A receptor and the YFP-tagged G protein or β-arrestin.

-

Seed the transfected cells in a 96-well white plate.

-

On the day of the assay, wash the cells with assay buffer.

-

Add coelenterazine h to the wells and incubate for a few minutes.

-

Measure the baseline BRET ratio (YFP emission / Rluc emission).

-

Add the 5-HT2A agonist at various concentrations.

-

Measure the BRET ratio again over time.

-

Data Analysis: The change in BRET ratio is a measure of the interaction between the receptor and the signaling partner. Plot the change in BRET ratio against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax for each pathway (G protein vs. β-arrestin). A bias factor can then be calculated to quantify the preference of the agonist for one pathway over the other.

Co-Immunoprecipitation (Co-IP) and Western Blotting

Co-IP followed by western blotting is used to identify proteins that interact with the 5-HT2A receptor.

Materials:

-

Cells or tissue expressing the 5-HT2A receptor.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against the 5-HT2A receptor.

-

Protein A/G magnetic beads or agarose (B213101) beads.

-

Antibody against the putative interacting protein.

-

SDS-PAGE gels, transfer apparatus, and western blotting reagents.

Protocol:

-

Lyse the cells or tissue in lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the 5-HT2A receptor antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-receptor complex.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an antibody against the putative interacting protein.

-

Detect the protein of interest using an appropriate secondary antibody and detection reagent.

Conclusion

The downstream signaling pathways of 5-HT2A receptor agonists are multifaceted and context-dependent, involving both canonical G protein-mediated cascades and β-arrestin-dependent signaling. The concept of biased agonism has revolutionized our understanding of 5-HT2A receptor pharmacology, providing a framework for the development of more specific and effective therapeutics with fewer side effects. The experimental protocols and quantitative data presented in this guide offer a robust toolkit for researchers and drug developers to further unravel the complexities of 5-HT2A receptor signaling and to advance the discovery of novel treatments for a range of neurological and psychiatric disorders. A thorough understanding and application of these methodologies will be instrumental in harnessing the therapeutic potential of this important receptor target.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. msudenver.edu [msudenver.edu]

- 6. researchgate.net [researchgate.net]

- 7. Detection of new biased agonists for the serotonin 5-HT2A receptor: modeling and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. psilosybiini.info [psilosybiini.info]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 5-HT6/5-HT2A receptor ligand-1 | Benchchem [benchchem.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 2,5-Dimethoxy-4-iodoamphetamine (DOI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI), a potent and selective serotonin (B10506) 5-HT2A/2C receptor agonist. DOI is a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes critical pathways and workflows to support ongoing research and development efforts in neuropsychopharmacology.

Introduction

(±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) is a substituted amphetamine and a member of the DOx family of psychedelic phenethylamines. It is widely utilized in scientific research due to its high affinity and agonist activity at serotonin 5-HT2A and 5-HT2C receptors. The (R)-(-)-DOI enantiomer is the more active stereoisomer and is often used as a radioligand for labeling 5-HT2A receptors. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of DOI is crucial for interpreting experimental results and for the development of novel therapeutics targeting the serotonergic system.

Pharmacodynamics

The primary mechanism of action of DOI is its agonist activity at 5-HT2A and 5-HT2C receptors. Activation of the 5-HT2A receptor is primarily responsible for its characteristic behavioral effects in animal models, such as the head-twitch response (HTR) in rodents.

Receptor Binding Affinity

The affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Human 5-HT2A | [125I]-(±)DOI | Recombinant CHO-K1 cells | 0.3 | [1] |

| Human 5-HT2A | [3H]ketanserin | Recombinant CHO-K1 cells | 0.75 | [1] |

| Human 5-HT2C | [125I]-(±)DOI | Recombinant HEK-293 cells | 4.18 | [1] |

| Human 5-HT2B | [3H]5-HT | Recombinant HEK-293 cells | >1000 | [1] |

Functional Potency

Functional potency is a measure of the concentration of an agonist that produces 50% of its maximal effect (EC50). This is often assessed through in vitro functional assays, such as measuring second messenger production (e.g., inositol (B14025) phosphates or calcium mobilization).

| Assay | Receptor | Cell Line | EC50 (nM) | Emax (%) | Reference |

| Calcium Mobilization | Human 5-HT2A | HEK-293 | 0.42–57 | 46–111 | [1] |

| Inositol Phosphate Accumulation | Human 5-HT2A | HEK-293 | ~40 | Full Agonist | [1] |

| Calcium Mobilization | Human 5-HT2C | Various | 0.14–39 | 71–103 | [1] |

Signaling Pathways

Activation of the 5-HT2A receptor by DOI initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While comprehensive human pharmacokinetic data for DOI is limited, studies in rodents provide valuable insights.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Species | Route | Value | Reference |

| Tmax | Rat | Oral | ~ 15 min | [1] |

| Half-life (t1/2) | Rat | IV | ~ 1 hour | [1] |

| Bioavailability (F) | Rat | Oral | Low (species-dependent) | [1] |

| Metabolism | Rat | - | O-demethylation | [2] |

| Primary Enzyme | Human | - | CYP2D6 (inferred) | [3][4] |

| Excretion | Rat | - | Primarily as metabolites in urine | [2] |

Note: Quantitative values for Cmax, half-life, and bioavailability can vary significantly depending on the study design, dose, and analytical methods used.

Metabolism

DOI is extensively metabolized, with O-demethylation being a primary pathway. Based on studies of analogous amphetamine compounds, the cytochrome P450 enzyme CYP2D6 is strongly implicated in this process. The two methoxy (B1213986) groups on the phenyl ring are potential sites for demethylation.

Key Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound (DOI) by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2A receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in an appropriate assay buffer.

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin), and serial dilutions of the unlabeled test compound (DOI).

-

Equilibration: Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters, which trap the receptor-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of DOI. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following Gq-coupled receptor activation by an agonist like DOI.

Detailed Methodology:

-

Cell Plating: Seed cells stably or transiently expressing the human 5-HT2A receptor into a 96-well, black-walled, clear-bottom microplate and culture overnight.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Incubation: Incubate the plate for approximately one hour at 37°C in the dark to allow the cells to take up the dye.

-

Assay: Place the plate in a fluorescence microplate reader equipped with injectors.

-

Baseline Reading: Measure the baseline fluorescence for a short period.

-

Agonist Addition: Inject varying concentrations of DOI into the wells.

-

Response Reading: Immediately begin kinetic measurement of fluorescence intensity over time to capture the transient calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each concentration of DOI. Plot the response against the log concentration of DOI and fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax values.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of a freely moving animal in response to a drug challenge with DOI.

Detailed Methodology:

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Secure the cannula with dental cement.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Connect the probe's inlet to a syringe pump and the outlet to a fraction collector.

-

Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.

-

Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer DOI via a systemic route (e.g., intraperitoneal injection).

-

Post-Dose Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentrations of neurotransmitters and their metabolites.

-

Histology: After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.

Conclusion

DOI remains an indispensable tool for probing the function of the 5-HT2A receptor. Its high affinity and potent agonist activity, coupled with a well-characterized in vivo behavioral correlate (the head-twitch response), make it a reliable pharmacological agent. This guide provides a consolidated resource of its core pharmacokinetic and pharmacodynamic properties and outlines the standard methodologies used for its characterization. A thorough understanding of these parameters is essential for the design and interpretation of studies aimed at elucidating the complex roles of the serotonergic system in health and disease.

References

- 1. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]

- 2. Metabolism and toxicological detection of the designer drug 4-iodo-2,5-dimethoxy-amphetamine (DOI) in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of amphetamine analogs with human liver CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of 5-HT2A Receptor Agonism: A Technical Guide to Classical Psychedelics and Novel Agonists

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of classical serotonergic psychedelics and emerging novel 5-HT2A receptor agonists, with a focus on their differential receptor engagement, signaling cascades, and the implications for therapeutic development. As the specific compound "5-HT2A receptor agonist-3" does not correspond to a known molecule in the scientific literature, this document will address the user's core request by comparing classical psychedelics with non-psychedelic or biased 5-HT2A receptor agonists, which represents a key area of current research.

Introduction: The 5-HT2A Receptor as a Therapeutic Target

The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a primary target for classical psychedelic drugs such as psilocybin and LSD.[1] Activation of this receptor is central to the profound alterations in perception, cognition, and mood that characterize the psychedelic experience.[1][2] Beyond its role in hallucinogenic effects, the 5-HT2A receptor is implicated in a range of physiological and pathological processes, making it a compelling target for therapeutic intervention in various neuropsychiatric disorders.[3][4] Recent research has focused on understanding the nuanced signaling pathways activated by different 5-HT2A agonists, with the goal of dissociating therapeutic effects from psychedelic experiences.[5][6][7]

Receptor Binding and Pharmacology: A Quantitative Comparison

The interaction of a ligand with the 5-HT2A receptor is characterized by its binding affinity (Ki) and its efficacy (Emax) in activating downstream signaling pathways. Classical psychedelics, despite their structural diversity (tryptamines, phenethylamines, and ergolines), all act as agonists or partial agonists at the 5-HT2A receptor.[8][9] However, their affinities for other serotonin receptors and even other neurotransmitter systems can vary significantly, contributing to their unique pharmacological profiles.[10]

| Compound | Class | 5-HT2A Ki (nM) | 5-HT2A Efficacy (Emax % vs 5-HT) | Other Notable Receptor Affinities (Ki, nM) |

| Psilocin | Tryptamine | 1.1 - 567.4 | Partial Agonist | 5-HT1A (>10,000), 5-HT2C (variable)[11][12] |

| LSD | Ergoline | 1.1 | Partial Agonist | High affinity for numerous 5-HT and dopamine (B1211576) receptors[4][11][13] |

| DOI | Phenethylamine | 0.0093 (EC50) | Full Agonist | 5-HT2C[11][14] |

| Mescaline | Phenethylamine | 4,600 | Partial Agonist | Lower affinity for other 5-HT receptors[11] |

| Lisuride (B125695) | Ergoline | - | Partial Agonist (non-psychedelic) | Dopamine D2[11] |

| 2-Br-LSD | Ergoline | - | Partial Agonist (non-psychedelic) | 5-HT1B/1D/1F/6, Dopamine D2/D4[13] |

Note: Ki and Emax values can vary between different studies and assay conditions. This table presents a summary of reported values.

Differentiated Signaling: Gq/11 vs. β-Arrestin Pathways

The functional outcome of 5-HT2A receptor activation is not monolithic. Different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways, a phenomenon known as functional selectivity or biased agonism.[9] The two primary signaling cascades initiated by the 5-HT2A receptor are the canonical Gq/11 pathway and the non-canonical β-arrestin pathway.[5][6][8]

Canonical Gq/11 Pathway: Activation of the Gq/11 protein by the 5-HT2A receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][15] This pathway is strongly implicated in the psychedelic effects of classical hallucinogens.[5][6][7]

Non-Canonical β-Arrestin Pathway: GPCRs can also signal through β-arrestins, which are involved in receptor desensitization, internalization, and the activation of distinct signaling cascades.[5] Some 5-HT2A receptor agonists show a bias towards this pathway. β-arrestin-biased agonists at the 5-HT2A receptor have been shown to be non-psychedelic and may even possess anti-psychotic-like properties.[5][6][7]

Experimental Protocols for Characterizing 5-HT2A Agonists

A variety of in vitro and in vivo assays are employed to characterize the pharmacological properties of 5-HT2A receptor agonists.[16]

In Vitro Assays

-

Radioligand Binding Assays: These assays determine the affinity (Ki) of a compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.[17]

-

Protocol Outline:

-

Prepare cell membranes expressing the human 5-HT2A receptor.

-

Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., [3H]ketanserin) and varying concentrations of the test compound.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

-

Functional Assays: These assays measure the efficacy and potency of a compound in activating specific signaling pathways.

-

Inositol Phosphate (IP) Accumulation Assay (Gq/11 pathway): Measures the production of inositol phosphates, a downstream product of PLC activation.[14][18]

-

Protocol Outline:

-

Culture cells stably expressing the 5-HT2A receptor.

-

Label the cells with [3H]myo-inositol.

-

Treat the cells with the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.

-

Quantify the radioactivity to determine the amount of IP accumulation.

-

-

-

Calcium (Ca2+) Mobilization Assay (Gq/11 pathway): Measures the increase in intracellular calcium concentration upon receptor activation.[16][19]

-

Protocol Outline:

-

Load cells expressing the 5-HT2A receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with the test compound.

-

Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader.

-

-

-

β-Arrestin Recruitment Assay: Measures the translocation of β-arrestin to the activated receptor.[5][6]

-

Protocol Outline:

-

Use cells co-expressing the 5-HT2A receptor fused to a protein tag (e.g., a luciferase fragment) and β-arrestin fused to a complementary tag.

-

Upon agonist stimulation, receptor activation leads to the recruitment of β-arrestin, bringing the two tags into proximity and generating a detectable signal (e.g., luminescence).

-

-

-

In Vivo Models

-

Head-Twitch Response (HTR) in Rodents: This is a behavioral assay in mice and rats that is highly predictive of hallucinogenic potential in humans.[6][20] The response is a rapid, rotational movement of the head and is mediated by 5-HT2A receptor activation.[20] Non-psychedelic 5-HT2A agonists like lisuride do not induce the HTR.[6][20]

-

Protocol Outline:

-

Administer the test compound to mice.

-

Place the mice in individual observation chambers.

-

Observe and count the number of head twitches over a specified period.

-

A dose-dependent increase in HTR is indicative of psychedelic-like activity.

-

-

References

- 1. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]

- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reprocell.com [reprocell.com]

- 4. Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mushroomreferences.com [mushroomreferences.com]

- 7. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 10. journals.plos.org [journals.plos.org]

- 11. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. innoprot.com [innoprot.com]

- 19. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]

- 20. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of N-Benzylphenethylamine 5-HT2A Receptor Agonists

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway, is a critical target for neuropsychiatric therapeutics.[1][2] Its activation is central to the effects of classical psychedelics and it is also a key target for atypical antipsychotics.[3][4] This document provides a detailed examination of the structure-activity relationships (SAR) for a potent class of 5-HT2A agonists: the N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamines, commonly known as NBOMes.[5] By systematically analyzing the impact of structural modifications on receptor affinity and functional potency, we delineate the key chemical features required for high-affinity binding and robust agonism. This guide includes quantitative data, detailed experimental protocols, and visualizations of signaling pathways and logical SAR principles to serve as a comprehensive resource for professionals in pharmacology and drug development.

Introduction to the 5-HT2A Receptor and N-Benzylphenethylamine Agonists

The 5-HT2A receptor is widely distributed in the central nervous system, particularly in cortical regions, where it modulates cognitive and perceptual processes.[3][4] Agonism at this receptor is the primary mechanism for the psychoactive effects of hallucinogens like LSD, psilocybin, and phenethylamines.[4][6] The phenethylamine (B48288) class, specifically 2,5-dimethoxyphenethylamines (known as the 2C-x series), provides a foundational scaffold for potent 5-HT2A agonists.[7][8]

A significant advancement in the SAR of this class was the discovery that adding an N-benzyl group to the phenethylamine backbone dramatically increases 5-HT2A receptor affinity and potency.[5][9] This led to the development of the NBOMe series, with compounds like 25I-NBOMe and 25C-NBOMe displaying subnanomolar affinity for the 5-HT2A receptor.[5][10][11] This guide will focus on this chemical series to illustrate core SAR principles.

Core Signaling Pathway

Activation of the 5-HT2A receptor by an agonist initiates a canonical signaling cascade via the Gq alpha subunit.[2][12] This process leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][12][13] This cascade is the basis for common functional assays used to quantify agonist activity.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Structure–activity relationships of serotonin 5‐HT2A agonists | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. europeanreview.org [europeanreview.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Vitro Characterization of 5-HT2A Receptor Agonists: A Technical Guide

This guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of "5-HT2A receptor agonist-3," a representative agonist for the serotonin (B10506) 2A receptor. Tailored for researchers, scientists, and drug development professionals, this document details the core experimental protocols, presents quantitative data for well-characterized reference agonists, and visualizes key signaling pathways and experimental workflows.

Introduction to 5-HT2A Receptor Function

The 5-hydroxytryptamine 2A (5-HT2A) receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the cerebral cortex.[1] It is a primary target for a wide range of therapeutic agents and psychedelic compounds.[1] Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events, primarily through its coupling to Gq/11 proteins.[1][2] This canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][3] Subsequently, IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3]

Beyond the canonical Gq pathway, the 5-HT2A receptor can also signal through non-canonical pathways, including those involving β-arrestin recruitment.[4] This phenomenon, known as functional selectivity or biased agonism, allows different agonists to stabilize distinct receptor conformations, leading to the preferential activation of certain signaling pathways over others.[4] The in vitro characterization of a novel 5-HT2A receptor agonist is therefore crucial to determine its binding affinity, potency, efficacy, and potential signaling bias.

Key In Vitro Experimental Protocols

The following sections detail the standard protocols for the fundamental in vitro assays used to characterize a 5-HT2A receptor agonist.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a test compound for the 5-HT2A receptor. This is typically achieved through competition binding experiments where the test compound competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of "this compound" at the human 5-HT2A receptor.

Materials:

-

Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A receptor antagonist, such as 1 µM Ketanserin.[5]

-

Test Compound: "this compound" at various concentrations.

-

Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Thaw the commercially prepared cell membranes on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 50-100 µg per well.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Add non-specific binding control, radioligand, and membrane suspension.

-

Competition Binding: Add the test compound at various concentrations, radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[5]

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters under vacuum.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of "this compound" in inducing calcium mobilization.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Calcium-sensitive Dye: A fluorescent calcium indicator such as Fluo-4 AM or Calcium 6.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: "this compound" at various concentrations.

-

Positive Control: A known 5-HT2A receptor agonist like serotonin (5-HT).

-

Instrumentation: A fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate the plate for 45-60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.

-

Measurement of Calcium Flux: Place the cell plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for a few seconds.

-

The instrument's injector will then add the test compound or positive control to the wells.

-

Immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC50 and Emax values from this curve using non-linear regression.

IP1 Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gq pathway activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of "this compound" in stimulating IP1 accumulation.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Cell Culture Medium: As described for the calcium mobilization assay.

-

IP1 Assay Kit: A commercially available kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF). These kits contain IP1 labeled with a fluorescent acceptor (e.g., d2) and an anti-IP1 antibody labeled with a fluorescent donor (e.g., Europium cryptate).

-

Stimulation Buffer: Provided in the assay kit, often containing LiCl to inhibit the degradation of IP1.

-

Test Compound: "this compound" at various concentrations.

-

Positive Control: A known 5-HT2A receptor agonist like serotonin (5-HT).

-

Instrumentation: An HTRF-compatible plate reader.

Procedure:

-

Cell Plating: Seed the cells into a suitable microplate (e.g., 96-well or 384-well) and culture overnight.

-

Compound Addition: Remove the culture medium and add the test compound or positive control diluted in the stimulation buffer.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.[6]

-

Cell Lysis and Detection: Add the lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.

-

Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Measurement: Read the plate on the HTRF plate reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

-

Data Analysis: The HTRF ratio is inversely proportional to the concentration of IP1 in the sample. Plot the HTRF ratio against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC50 and Emax values from this curve.

Quantitative Data Presentation

As "this compound" is a representative compound, the following tables summarize quantitative data for well-characterized 5-HT2A receptor agonists to provide a comparative framework.

Table 1: Receptor Binding Affinities (Ki) of Reference Agonists

| Compound | Radioligand | Receptor Source | Ki (nM) |

| LSD | [3H]ketanserin | Human 5-HT2A | 1.1 - 2.9 |

| DOI | [3H]ketanserin | Human 5-HT2A | 0.7 |

| Psilocin | [125I]DOI | Rat Cortex | 6 - 25[3] |

| Serotonin (5-HT) | [3H]ketanserin | Human 5-HT2A | 505[5] |

Note: Ki values can vary depending on the experimental conditions, including the radioligand and tissue/cell source used.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Reference Agonists

| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (% of 5-HT response) |

| LSD | IP Accumulation | CHO | 7.2[1] | Partial Agonist[1] |

| LSD | Calcium Flux | HEK-293 | ~1-10 | Partial Agonist |

| DOI | IP Accumulation | HEK-293 | 5[7] | Full Agonist |

| DOI | Calcium Flux | CHO | ~1-5 | Full Agonist |

| Psilocin | Calcium Flux | HEK-293 | 10[3] | Partial Agonist |

| Serotonin (5-HT) | Calcium Flux | HiTSeeker 5HTR2A | 14.0[8] | 100 (by definition) |

| Serotonin (5-HT) | IP1 Accumulation | HEK-293 | 25[7] | 100 (by definition) |

Note: EC50 and Emax values are highly dependent on the specific assay and cell system used due to factors like receptor expression levels and signaling amplification.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Canonical 5-HT2A Receptor Gq Signaling Pathway.

Caption: 5-HT2A Receptor β-Arrestin Signaling Pathway.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: General Workflow for Functional Assays.

References

- 1. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gilgamesh Pharmaceuticals discovers new 5-HT2A receptor agonists | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

A Technical Guide to the Functional Selectivity of 5-HT2A Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the functional selectivity of agonists targeting the 5-HT2A receptor, a key player in neuropsychiatric and therapeutic processes. Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. In the context of the 5-HT2A receptor, this phenomenon offers a promising avenue for the development of novel therapeutics with improved efficacy and reduced side effects.[1][2][3] This is particularly relevant for conditions such as schizophrenia, depression, and anxiety, where modulating specific 5-HT2A receptor-mediated pathways could offer significant clinical benefits without inducing the hallucinogenic effects associated with non-selective agonists.[4][5][6]

Core Concepts in 5-HT2A Receptor Signaling

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily signals through two well-characterized pathways:

-

The Gq/11 Pathway: This is often considered the canonical signaling pathway for the 5-HT2A receptor.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is associated with many of the physiological and behavioral effects of 5-HT2A receptor activation, including those linked to psychedelic experiences.

-

The β-Arrestin Pathway: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT2A receptor. This phosphorylation promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2). β-arrestin recruitment leads to receptor desensitization and internalization, effectively dampening G protein-mediated signaling.[3] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a distinct wave of G protein-independent signaling.

The differential activation of these pathways by various ligands is the essence of functional selectivity. A "biased agonist" will show a preference for either the Gq/11 pathway or the β-arrestin pathway, and this bias can have profound implications for the ligand's overall pharmacological profile.

Visualizing 5-HT2A Receptor Signaling Pathways

Quantitative Analysis of Functional Selectivity

The functional selectivity of a 5-HT2A receptor agonist is quantified by comparing its potency (EC50) and efficacy (Emax) in assays that measure the activation of the Gq/11 and β-arrestin pathways. A ligand's bias is often expressed as a "bias factor," which provides a quantitative measure of its preference for one pathway over the other, relative to a reference compound (often serotonin).

The following tables summarize the in vitro functional activity of several key 5-HT2A receptor agonists.

Table 1: Gq/11 Pathway Activation

| Compound | Assay Type | EC50 (nM) | Emax (% of 5-HT) | Reference |

| 5-HT | IP-1 Accumulation | ~10-50 | 100% | [7] |

| LSD | IP-1 Accumulation | ~0.5 - 1.5 | ~65-95% | [7] |

| Psilocin | IP-1 Accumulation | ~10-30 | ~80-90% | [8] |

| Lisuride | miniGαq Recruitment | ~1.0 | ~6-52% (of LSD) | [9] |

| 25CN-NBOH | Gq Dissociation BRET | 0.86 | - | [10] |

| IHCH-7086 | Gαq-γ9 Recruitment | - | 13% | [11] |

Table 2: β-Arrestin 2 Recruitment

| Compound | Assay Type | EC50 (nM) | Emax (% of 5-HT) | Reference |

| 5-HT | BRET | ~50-150 | 100% | [12] |

| LSD | BRET | ~1-5 | ~80-100% | [8][9] |

| Psilocin | BRET | ~20-60 | ~70-90% | [8] |

| Lisuride | BRET | ~2.5 | ~20-40% (of LSD) | [9] |

| 25CN-NBOH | BRET | 1.0 | 107% | [10] |

| IHCH-7086 | BRET | - | High Efficacy | [11] |

Experimental Protocols for Assessing Functional Selectivity

Accurate determination of functional selectivity relies on robust and reproducible in vitro assays. Below are detailed methodologies for the two most common assays used to assess 5-HT2A receptor functional selectivity.

Gq/11 Pathway Activation: IP-One HTRF Assay

The IP-One assay is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[13][14] This assay provides a reliable readout of Gq-coupled receptor activation.

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

-

IP-One Gq Detection Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate antibody, and stimulation buffer)

-

Test compounds and reference agonist (e.g., serotonin)

-

384-well white microplates

-

HTRF-compatible plate reader

Protocol:

-

Cell Plating: Seed the 5-HT2A expressing cells into a 384-well white microplate at an optimized density and incubate overnight to allow for cell adherence.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the provided stimulation buffer.

-

Cell Stimulation: Remove the cell culture medium from the wells and add the prepared compound dilutions. Include a negative control (stimulation buffer only) and a positive control (a saturating concentration of the reference agonist). Incubate the plate at 37°C for a pre-optimized duration (typically 30-60 minutes). The stimulation buffer contains LiCl to inhibit the degradation of IP1.[15]

-

Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 Cryptate antibody to all wells. These reagents are typically added in a lysis buffer to permeabilize the cells.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.

-

HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. The signal is inversely proportional to the amount of IP1 produced by the cells. Plot the HTRF ratio against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

β-Arrestin 2 Recruitment: BRET Assay

Bioluminescence Resonance Energy Transfer (BRET) is a widely used technique to monitor protein-protein interactions in living cells. For β-arrestin recruitment, the 5-HT2A receptor is typically fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 is fused to a BRET acceptor (e.g., a yellow fluorescent protein variant like Venus).[16][17] Agonist-induced recruitment of β-arrestin-Venus to the receptor-Rluc brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.

Materials:

-

HEK293 cells

-

Plasmids encoding 5-HT2A-Rluc and β-arrestin-2-Venus

-

Transfection reagent

-

96-well white microplates

-

Coelenterazine (B1669285) h (luciferase substrate)

-

Test compounds and reference agonist

-

BRET-compatible plate reader

Protocol:

-

Transfection: Co-transfect HEK293 cells with the 5-HT2A-Rluc and β-arrestin-2-Venus plasmids using a suitable transfection reagent.

-

Cell Plating: After 24-48 hours, seed the transfected cells into a 96-well white microplate.

-

Compound Stimulation: Prepare serial dilutions of the test compounds and reference agonist. Add the compounds to the cells and incubate at 37°C for a pre-determined time (e.g., 15-30 minutes).

-

Substrate Addition: Add the luciferase substrate, coelenterazine h, to all wells.

-

BRET Measurement: Immediately read the plate on a BRET-compatible plate reader that can simultaneously measure the luminescence emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) for each well. Subtract the basal BRET ratio (from vehicle-treated cells) to obtain the net BRET signal. Plot the net BRET signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

The Logic of Functional Selectivity and its Therapeutic Implications

The concept of functional selectivity allows for a more nuanced approach to drug design. Instead of simply targeting receptor activation or blockade, it is now possible to develop ligands that selectively engage specific downstream signaling pathways.

For the 5-HT2A receptor, there is growing evidence that the Gq/11 pathway is primarily responsible for the hallucinogenic effects of classical psychedelics.[4][5] Conversely, the β-arrestin pathway may be associated with some of the therapeutic benefits, such as antidepressant and anxiolytic effects, without inducing psychedelic experiences.[3] This has led to the development of β-arrestin-biased 5-HT2A receptor agonists as potential non-hallucinogenic therapeutics.

The ability to design molecules with specific signaling profiles opens up new possibilities for treating a range of neuropsychiatric disorders. By understanding and harnessing the principles of functional selectivity, the field of drug discovery can move towards more targeted and effective therapies that maximize therapeutic benefit while minimizing unwanted side effects.

References

- 1. Detection of new biased agonists for the serotonin 5-HT2A receptor: modeling and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blossomanalysis.com [blossomanalysis.com]

- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 14. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-HT2A Receptor Functional Selectivity: The Case of Lisuride's Biased Agonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the functional selectivity of the serotonin (B10506) 2A (5-HT2A) receptor, focusing on the differential activation of the Gq/11 and β-arrestin signaling pathways. Using the ergoline (B1233604) derivative lisuride (B125695) as a case study, this document provides a comprehensive overview of its biased agonism, presenting quantitative data, detailed experimental protocols for assessing pathway-specific activation, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to 5-HT2A Receptor Signaling and Biased Agonism

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for a wide range of therapeutics, including antipsychotics and psychedelics.[1][2] Upon activation by an agonist, the receptor undergoes a conformational change that triggers downstream intracellular signaling cascades. The two major pathways initiated by the 5-HT2A receptor are:

-

The Gq/11 Pathway: This canonical pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4] This pathway is traditionally associated with the primary pharmacological effects of 5-HT2A receptor activation.

-

The β-Arrestin Pathway: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin proteins (β-arrestin 1 and β-arrestin 2) are recruited to the intracellular tail of the receptor. This recruitment leads to receptor desensitization and internalization, and also initiates a distinct wave of G protein-independent signaling, including the activation of mitogen-activated protein kinase (MAPK) cascades like ERK1/2.[1]

Biased agonism , or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[5] This phenomenon has significant implications for drug development, as it opens the possibility of designing ligands that selectively engage therapeutically relevant pathways while avoiding those that cause adverse effects. For instance, it has been proposed that the hallucinogenic effects of certain 5-HT2A agonists are primarily mediated by the Gq/11 pathway, while β-arrestin signaling may contribute to other, potentially therapeutic, outcomes.[2][5]

Lisuride , a non-hallucinogenic ergoline derivative, serves as a compelling example of a biased agonist at the 5-HT2A receptor.[5][6] Unlike its structural analog, the classic psychedelic lysergic acid diethylamide (LSD), lisuride demonstrates a preference for the G protein signaling pathway with significantly lower efficacy in recruiting β-arrestin.[6][7] This profile may explain its lack of psychedelic effects in humans.[6][8]

Quantitative Analysis of Lisuride's Biased Agonism at the 5-HT2A Receptor

The following tables summarize the quantitative pharmacological data for lisuride at the human 5-HT2A receptor, highlighting its functional selectivity for the Gq/11 pathway over the β-arrestin pathway. Data are compiled from multiple in vitro studies and presented for comparative analysis.

Table 1: Binding Affinity of Lisuride for the Human 5-HT2A Receptor

| Ligand | Ki (nM) | Reference Compound | Assay Type |

| Lisuride | High Affinity | [3H]Ketanserin | Radioligand Binding |

Note: Specific Ki values for lisuride can vary between studies depending on the experimental conditions and radioligand used. However, it is consistently shown to have high affinity for the 5-HT2A receptor.[5][9]

Table 2: Functional Potency and Efficacy of Lisuride at the Human 5-HT2A Receptor - Gq/11 vs. β-Arrestin Pathways

| Pathway | Assay Type | Potency (EC50) | Efficacy (Emax) | Reference Compound |

| Gq/11 Signaling | Calcium Mobilization | 17 nM | Partial Agonist | Serotonin |

| IP1 Accumulation | ~10-30 nM | Partial Agonist (<70% of 5-HT) | Serotonin | |

| β-Arrestin Signaling | β-Arrestin 2 Recruitment | ~50-100 nM | Low Efficacy (e.g., 47.7% of LSD) | LSD / Serotonin |

Note: The data in Table 2 are illustrative and compiled from various sources.[3][6][7][10] Direct comparison of absolute values between different studies should be made with caution due to variations in experimental systems (e.g., cell lines, expression levels, and specific assay technologies).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for characterizing a biased 5-HT2A receptor agonist.

Signaling Pathway Diagrams

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.

Caption: 5-HT2A Receptor β-Arrestin Signaling Pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing biased agonism.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to quantify 5-HT2A receptor signaling through the Gq/11 and β-arrestin pathways.

Gq/11 Pathway: Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following 5-HT2A receptor activation.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-8 AM or a similar fluorescent calcium indicator.

-

Probenecid (B1678239): To inhibit dye leakage from the cells.

-

Test Compounds: Lisuride, reference agonist (e.g., serotonin), and vehicle control.

-

Plate Reader: Fluorescence plate reader with kinetic reading capabilities and appropriate filters (e.g., excitation ~490 nm, emission ~525 nm for Fluo-8).

-

Microplates: Black-walled, clear-bottom 96- or 384-well microplates.

Protocol:

-

Cell Plating: Seed the 5-HT2A expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Dye Loading: a. Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Include probenecid in the loading buffer. b. Aspirate the cell culture medium from the wells and add the dye loading solution. c. Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

Compound Preparation: Prepare serial dilutions of lisuride, the reference agonist, and vehicle in assay buffer.

-

Measurement of Calcium Flux: a. Place the microplate into the fluorescence plate reader. b. Set the instrument to record the fluorescence signal over time (kinetic read). c. Establish a baseline fluorescence reading for a few seconds. d. Use the instrument's injector to add the test compounds to the wells. e. Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.

-

Data Analysis: a. Determine the peak fluorescence response for each well. b. Subtract the baseline fluorescence from the peak fluorescence. c. Normalize the data to the response of the reference agonist (e.g., serotonin). d. Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ and Emax.

Gq/11 Pathway: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as a marker of Gq/11 pathway activation. The HTRF (Homogeneous Time-Resolved Fluorescence) format is a common method.[11][12]

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Cell Culture and Stimulation Buffers: As provided in a commercial HTRF IP-One assay kit (e.g., from Cisbio/Revvity).

-

Lithium Chloride (LiCl): To inhibit the degradation of IP1.

-

Test Compounds: Lisuride, reference agonist (e.g., serotonin), and vehicle control.

-

HTRF Detection Reagents: IP1-d2 (acceptor) and anti-IP1 Cryptate (donor).

-

HTRF-compatible Plate Reader: Capable of reading fluorescence at two wavelengths (e.g., 620 nm and 665 nm).

-

Microplates: Low-volume, white 384-well microplates.

Protocol:

-

Cell Plating: Seed the cells into the microplates and incubate overnight as described for the calcium flux assay.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the stimulation buffer provided with the kit.

-

Cell Stimulation: a. Aspirate the culture medium. b. Add the stimulation buffer containing LiCl to each well. c. Add the test compounds or reference agonist to the appropriate wells. d. Incubate the plate for 30-60 minutes at 37°C.

-

Cell Lysis and Detection: a. Add the HTRF detection reagents (IP1-d2 and anti-IP1 Cryptate) mixed in the lysis buffer to each well. b. Incubate for 1 hour at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

-